L-Iduronic Acid Sodium Salt is classified as a uronic acid, specifically an epimer of D-glucuronic acid. It is primarily sourced from the enzymatic or chemical modification of polysaccharides, particularly those found in animal tissues or produced through synthetic pathways. Its structural uniqueness arises from the specific orientation of hydroxyl groups on its carbon backbone, which contributes to its biological activity and interaction with proteins.
The synthesis of L-Iduronic Acid Sodium Salt can be achieved through various methods, including enzymatic and chemical approaches. A notable method involves a chemoenzymatic synthesis, which utilizes specific enzymes to facilitate the conversion of simpler sugars into L-iduronic acid derivatives.
L-Iduronic Acid Sodium Salt has a molecular formula of C₆H₁₀NaO₇, indicating it contains six carbon atoms, ten hydrogen atoms, seven oxygen atoms, and one sodium atom.
L-Iduronic Acid Sodium Salt participates in several chemical reactions relevant for its functionality:
The mechanism of action for L-Iduronic Acid Sodium Salt primarily revolves around its role as a structural component in glycosaminoglycans:
L-Iduronic Acid Sodium Salt exhibits several notable physical and chemical properties:
L-Iduronic Acid Sodium Salt has diverse applications across various scientific fields:
L-Iduronic acid (IdoA) is a critical monosaccharide component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate (HS), and dermatan sulfate (DS). Unlike its precursor D-glucuronic acid (GlcA), IdoA is not directly incorporated into growing GAG chains but is generated through the enzymatic epimerization of GlcA residues. This conversion is catalyzed by glucuronyl C5-epimerase (Hsepi or GLCE), a multidomain enzyme localized to the Golgi apparatus. Hsepi specifically targets β(1,4)-linked GlcA residues adjacent to N-sulfated glucosamine (GlcNS) units within nascent heparan sulfate chains. The epimerization mechanism involves abstraction of the C5 proton from GlcA, forming a carbanion intermediate that undergoes stereochemical inversion at C5 to generate IdoA [4] [9].
The substrate specificity of Hsepi is influenced by sulfation patterns. Kinetic studies reveal a 15-fold higher catalytic efficiency (kcat/Km) for GlcA-GlcNS disaccharides compared to non-sulfated substrates (Table 1). This preference is attributed to ionic interactions between the enzyme's positively charged residues and the N-sulfate group of glucosamine. Mutagenesis studies identify Tyr¹⁶⁸ as essential for catalytic activity, as its substitution (Y168A) abolishes epimerization without affecting substrate binding. Notably, Hsepi exhibits bidirectional activity, enabling equilibrium between GlcA and IdoA (typically 70:30 in favor of IdoA in heparin). This reversibility allows dynamic adjustment of GAG chain flexibility in response to extracellular signals [1] [9].
Table 1: Kinetic Parameters of Glucuronyl C5-Epimerase
| Substrate Structure | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) |
|---|---|---|---|
| GlcA-GlcNS (N-sulfated) | 12.5 ± 1.8 | 0.42 ± 0.03 | 0.0336 |
| GlcA-GlcNAc (N-acetylated) | 210.3 ± 15.2 | 0.38 ± 0.04 | 0.0018 |
| Desulfated heparin | >500 | <0.01 | <0.00002 |
Source: Adapted from biochemical assays using recombinant human enzyme [4] [9]
Hsepi overexpression in HEK293 cells increases IdoA content by 40% and unexpectedly extends HS chain length by 25–30 kDa. This effect is abolished by co-expression of 2-O-sulfotransferase (2OST), suggesting coordinated regulation of polymerization and modification. The Y168A catalytically inactive mutant fails to alter chain length, indicating that epimerase activity itself—not merely physical interaction—triggers polymerization machinery. These observations support a model where Hsepi allosterically regulates exostosin complexes (EXT1/EXT2) through an unidentified enzyme-binding protein (EBP) [9].
Following epimerization, IdoA residues undergo O-sulfonation at the C2 position, catalyzed by 2-O-sulfotransferase (2OST). This modification is functionally critical, as 2-O-sulfated IdoA (IdoA2S) constitutes the major binding epitope for antithrombin III, fibroblast growth factors (FGFs), and other heparin-dependent effectors. 2OST exhibits a 200-fold preference for IdoA over GlcA due to the former's conformational flexibility, which optimizes the C2 hydroxyl group's orientation for sulfonate transfer [1] [7]. The sulfation reaction uses 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor and follows an ordered bi-bi mechanism: PAPS binding precedes IdoA recognition, and 3'-phosphoadenosine-5'-phosphate (PAP) release follows sulfotransfer [2].
Regulation of 2OST activity involves redox-sensitive mechanisms and nucleotide interactions. Under reducing conditions, cysteine residues in the enzyme's catalytic cleft form a disulfide bond that enhances PAPS affinity (Kd = 0.8 μM) and catalytic efficiency. Oxidation disrupts this bond, increasing the Kd to 12 μM and reducing activity by 85%. PAP serves as a competitive inhibitor (Ki = 4.2 nM) and stabilizes an inactive conformation. This inhibition is physiologically relevant, as PAP accumulation suppresses sulfation until cellular sulfotransferase cofactor levels are replenished [2] [7].
Table 2: Conformational Dynamics of IdoA Influencing 2OST Activity
| Conformation | Relative Energy (kcal/mol) | C2-OH Orientation (°) | 2OST kcat (s⁻¹) |
|---|---|---|---|
| ¹C₄ chair | 0.0 | Axial (180) | 0.08 ± 0.01 |
| ²S₀ skew-boat | +1.2 | Equatorial (60) | 0.32 ± 0.04 |
| ⁴C₁ chair | +5.8 | Axial (180) | 0.06 ± 0.005 |
Source: Molecular dynamics simulations coupled with enzyme kinetics [1] [4]
The IdoA²S-GlcNS6S disaccharide unit is a signature motif in anticoagulant heparin. NMR studies demonstrate that calcium ions selectively stabilize the ¹C₄ conformation of this disaccharide through coordination with the 2-O-sulfate, 6-O-sulfate, and glycosidic oxygen atoms. This rigidification enhances heparin's affinity for antithrombin by 15-fold compared to flexible conformers. Genetic ablation of 2OST eliminates heparin's anticoagulant activity, confirming the non-redundant role of IdoA2S in hemostasis [1] [4].
The biosynthesis of IdoA-containing GAGs is transcriptionally controlled by E-proteins (TCF3, TCF4, TCF12) and their antagonists, inhibitor of differentiation (ID) proteins. TCF3 directly activates the Hsepi promoter through E-box motifs (CACGTG) in exon 2, as demonstrated by chromatin immunoprecipitation in human epithelial cells. ID proteins (ID1–ID4) dimerize with TCF3 via helix-loop-helix domains, preventing its DNA binding and reducing Hsepi transcription by 60–80%. This regulatory axis creates tissue-specific expression patterns: high Hsepi in liver (high TCF3:ID ratio) versus low expression in neural precursors (low TCF3:ID ratio) [3] [8].
Epigenetic modifications dynamically modulate Hsepi accessibility. In differentiating mesenchymal stem cells, the histone methyltransferase EZH2 deposits H3K27me3 marks at the Hsepi promoter, repressing transcription. Demethylation by KDM6A during chondrogenesis removes this repression, increasing Hsepi mRNA 7-fold. DNase hypersensitivity assays reveal three enhancer regions within the Hsepi locus: enhancer E1 (chr15:86,502,110–86,503,200) exhibits tissue-specific openness in heparin-producing mast cells but remains closed in fibroblasts, correlating with 30-fold higher Hsepi expression in mast cells [8] [9].
Table 3: Epigenetic Regulators of the Hsepi Gene
| Regulatory Factor | Modification | Effect on Hsepi | Functional Outcome |
|---|---|---|---|
| EZH2 | H3K27me3 deposition | Repression (-85%) | Blocks GAG synthesis in stem cells |
| KDM6A | H3K27me3 demethylation | Activation (+700%) | Enables chondroitin-to-heparan switch |
| CTCF | Chromatin looping | Biallelic expression | Prevents monoallelic silencing |
| DNMT3B | CpG methylation | Repression (-90%) | Hypermethylation in carcinomas |
Source: ChIP-seq and RNA-seq datasets from ENCODE and Epigenome Roadmap projects [8]
Single-cell RNA sequencing of human thymus reveals developmental regulation: fetal thymocytes exhibit 8-fold higher TCF12 expression than postnatal cells, driving elevated Hsepi transcription. This fetal pattern generates HS enriched in IdoA²S (35 mol% vs. 22% postnatal), which potentiates FGF10 signaling during organogenesis. Postnatally, increased ID3 expression suppresses Hsepi, reducing IdoA content and shifting GAG function toward immune regulation. The Hsepi promoter also shows evolutionary divergence: human-specific CpG islands render it sensitive to methylation-mediated silencing in carcinomas, whereas murine regulation relies more heavily on TCF4 isoforms [3] [8].
CAS No.: 31868-18-5
CAS No.: 163000-63-3
CAS No.: 130-20-1
CAS No.: 150653-91-1
CAS No.: 18375-61-6
CAS No.: 467-14-1